Regioisomeric Differentiation: Para vs. Meta Substitution and Molecular Topology
The compound's para-substituted benzene ring provides a linear, rigid scaffold with a defined end-to-end distance critical for PROTAC ternary complex formation. In contrast, its meta-substituted regioisomer, 2-(3-(methoxycarbonyl)phenyl)acetic acid (CAS 52787-19-6), introduces a 120-degree kink in the molecular backbone, altering the spatial orientation between the E3 ligase and target protein ligands .
| Evidence Dimension | Molecular Geometry / Scaffold Linearity |
|---|---|
| Target Compound Data | Para-substituted: 180-degree linear geometry |
| Comparator Or Baseline | Meta-substituted regioisomer (CAS 52787-19-6): 120-degree bent geometry |
| Quantified Difference | 60-degree deviation in bond angle |
| Conditions | Structural analysis based on aromatic substitution pattern |
Why This Matters
Linker geometry dictates the radius of collision between E3 ligase and target protein; linear scaffolds consistently yield superior degradation potency compared to bent or kinked scaffolds [1].
- [1] Bricelj, A. et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 2024. View Source
